(-)-cis-Carveol

Description

Propriétés

IUPAC Name |

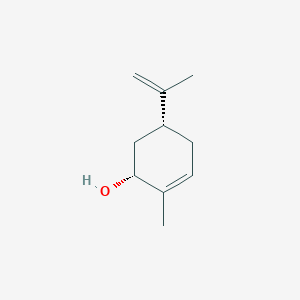

(1R,5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVONGHXFVOKBV-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H](C[C@H]1O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60317646, DTXSID701036409 | |

| Record name | (+/-)-cis-Carveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-(4R,6R)-Carveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (-)-cis-Carveol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036082 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

101.00 °C. @ 10.00 mm Hg | |

| Record name | (-)-cis-Carveol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036082 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1197-06-4, 2102-59-2 | |

| Record name | cis-Carveol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-cis-Carveol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2102-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-cis-Carveol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002102592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carveol, cis-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Carveol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-cis-Carveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-(4R,6R)-Carveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R-cis)-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARVEOL, CIS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOZ105PLI9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARVEOL, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI8OD510EO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-cis-Carveol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036082 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

24 - 25 °C | |

| Record name | (-)-cis-Carveol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036082 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Applications De Recherche Scientifique

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of (-)-cis-Carveol, particularly in relation to Alzheimer's disease (AD). A study conducted by Hritcu et al. (2020) demonstrated that this compound significantly improved memory deficits induced by β-amyloid peptide (Aβ1-42) in rat models. The compound was administered at concentrations of 1% and 3% over 21 days, showing a reduction in oxidative stress and neuroinflammation in the hippocampus .

Key Findings:

- Memory Improvement: In vivo tests using Y-maze and radial arm maze showed enhanced memory performance.

- Oxidative Stress Reduction: Biochemical analyses indicated decreased oxidative stress markers in the hippocampus.

Antioxidant Properties

This compound has also been identified as a potent antioxidant. Its ability to activate the Nrf2 pathway contributes to its protective effects against oxidative damage, which is crucial in various pathological conditions including neurodegenerative diseases .

Flavoring Agent

In the food industry, this compound is utilized as a flavoring agent due to its pleasant minty aroma. It is commonly found in essential oils derived from plants such as peppermint and spearmint, contributing to the flavor profiles of both alcoholic and non-alcoholic beverages, confectioneries, and baked goods .

Applications Include:

- Beverages: Enhancing flavors in cocktails and soft drinks.

- Confectionery: Used in candies and desserts for flavor enhancement.

- Pharmaceuticals: Masking unpleasant tastes in medicinal formulations.

Aromatherapy

This compound is frequently employed in aromatherapy for its calming effects. Its inclusion in essential oil blends promotes relaxation and alleviates stress, making it popular in therapeutic settings .

Cosmetics

The compound is also used in cosmetic formulations for its fragrance properties. Its inclusion can enhance the sensory experience of products such as lotions and perfumes .

Case Studies and Research Findings

| Study Title | Authors | Year | Key Findings |

|---|---|---|---|

| Neuroprotective effects of this compound | Hritcu et al. | 2020 | Improved memory deficits; reduced oxidative stress in AD models |

| Antioxidant activity of natural compounds | Various | 2020 | Activation of Nrf2 pathway; potential therapeutic benefits against oxidative stress |

| Flavor profile enhancement using essential oils | Various | 2018 | Effective flavoring agent in food products; improves sensory attributes |

Comparaison Avec Des Composés Similaires

Structural and Functional Group Similarities

(-)-cis-Carveol shares structural motifs with other p-menthane derivatives, including:

- Cyclohexenol backbone: Common in carveol isomers (cis/trans) and carvone.

- Oxygenated terpenes: Carvacrol (phenolic group), perillyl alcohol (primary alcohol), and carveol epoxide (epoxide group) .

Table 1: Structural and Pharmacological Comparison

Pharmacological Activities

A. Antioxidant Activity

This compound demonstrates potent antioxidant effects, with an IC₅₀ < 0.16 mg/mL in radical scavenging assays, outperforming carvacrol (IC₅₀: 0.057 mg/mL) and matching perillyl alcohol . It reduces hippocampal malondialdehyde (MDA) and protein carbonyl levels in Aβ1-42-treated rats, indicating mitigation of lipid peroxidation .

B. AChE Inhibition

- This compound (3% dose) significantly reduces hippocampal AChE activity (p < 0.01) in AD models .

- Carvacrol inhibits AChE (IC₅₀: 0.057 mg/mL) via phenolic interactions with the enzyme’s active site .

- Carvone, the precursor of carveol, also shows moderate AChE inhibition, though less potent than carveol .

Table 2: Comparative Bioactivity Data

Stereochemical and Source-Dependent Variations

Cis vs. Trans Carveol :

- Fungal biotransformation (e.g., Fusarium proliferatum) yields >98% enantiomeric excess (ee) of cis-carveol, whereas Grifola frondosa produces trans-carveol with lower diastereomeric excess .

- cis-Carveol is more prevalent in Mentha spicata essential oils (1.7% composition) compared to trans-carveol .

Natural vs. Synthetic Sources :

Cytotoxicity and Therapeutic Index

Méthodes De Préparation

Reaction Mechanism and Stereochemical Control

The CeCl₃ catalyst plays a critical role in modulating the reactivity of NaBH₄. By coordinating to the carbonyl oxygen of (-)-carvone, Ce³⁺ polarizes the carbonyl group, facilitating hydride attack at the β-position while preserving the double bond geometry. This results in the formation of the cis isomer due to steric hindrance from the isopropenyl group, which favors equatorial positioning of the hydroxyl group during the reduction.

Experimental Procedure

A representative protocol from recent literature involves the following steps:

-

Reagent Preparation : A mixture of (-)-carvone (10 g, 67 mmol), CeCl₃·7H₂O (25 g, 148.5 mmol), and methanol (500 mL) is stirred at 23°C.

-

Reduction : Sodium borohydride (2.5 g, 66.1 mmol) is added portion-wise, and the reaction is stirred for 5 minutes.

-

Work-up : The mixture is quenched with diethyl ether (100 mL) and water (100 mL). The organic layer is separated, and the aqueous phase is extracted with diethyl ether (3 × 100 mL).

-

Purification : The combined organic extracts are dried over anhydrous Na₂SO₄, concentrated under reduced pressure, and purified via silica gel chromatography using hexane:ethyl acetate (8:2) as the eluent.

Table 1: Key Reaction Parameters for this compound Synthesis

| Parameter | Value/Detail |

|---|---|

| Starting Material | (-)-Carvone (67 mmol) |

| Reducing Agent | NaBH₄ (66.1 mmol) |

| Catalyst | CeCl₃·7H₂O (148.5 mmol) |

| Solvent | Methanol (500 mL) |

| Reaction Temperature | 23°C |

| Reaction Time | 5 minutes |

| Purification Method | Column Chromatography (Hexane:EtOAc) |

This method achieves high stereoselectivity for the cis isomer, as confirmed by nuclear magnetic resonance (NMR) and chiral chromatography. The use of CeCl₃·7H₂O prevents over-reduction of the alkene, a common side reaction in uncatalyzed borohydride reductions.

Biotechnological Approaches and Comparative Analysis

While chemical reduction remains the primary route to this compound, microbial transformations offer potential for sustainable production. However, existing biotechnological methods predominantly yield the trans isomer, as exemplified by studies using Rhodococcus opacus PWD4 to oxidize D-limonene to trans-carveol.

Challenges in Microbial Synthesis of this compound

Enzymatic systems in microbial strains such as Rhodococcus and Pseudomonas exhibit inherent stereoselectivity toward trans-carveol due to the spatial constraints of limonene-6-hydroxylase active sites. For instance, Rhodococcus opacus PWD4 converts D-limonene to trans-carveol with >90% yield within 2 hours, but no detectable cis isomer is formed.

Table 2: Comparison of Chemical vs. Microbial Synthesis

| Aspect | Chemical Reduction | Microbial Oxidation |

|---|---|---|

| Starting Material | (-)-Carvone | D-Limonene |

| Catalyst/Enzyme | CeCl₃·7H₂O/NaBH₄ | Limonene-6-hydroxylase |

| Stereoselectivity | cis (≥95%) | trans (≥90%) |

| Reaction Time | 5 minutes | 2–27 hours |

| Environmental Impact | Moderate (organic solvents) | Low (aqueous media) |

Structural and Conformational Influences on Synthesis

| Conformer | Isopropenyl Position | Hydroxyl Position | Population (%) |

|---|---|---|---|

| C1 | Axial | Equatorial | 62 |

| C2 | Equatorial | Axial | 38 |

The axial-equatorial equilibrium (C1 vs. C2) underscores the importance of solvent polarity in purification. Nonpolar solvents like hexane favor the C1 conformer, which may crystallize more readily during chromatographic isolation .

Q & A

Q. What are the key physicochemical properties of (-)-cis-Carveol critical for experimental design?

this compound has a melting/boiling point of 226–227°C and a molecular formula of C₁₀H₁₆O (CAS 99-48-9) . However, critical data such as vapor pressure, solubility, and partition coefficients (e.g., logP) are often missing in safety sheets, necessitating experimental determination via gas chromatography (GC) or high-performance liquid chromatography (HPLC) for accurate characterization . Researchers should prioritize validating these properties using standardized protocols (e.g., OECD guidelines) to ensure reproducibility .

Q. How does this compound interact with acetylcholinesterase (AChE) in pharmacological studies?

this compound exhibits anti-AChE activity, potentially mitigating cholinergic deficits induced by amyloid-beta (Aβ) aggregation. Methodologically, in vitro assays (e.g., Ellman’s method) using purified AChE and Aβ peptides are recommended to quantify inhibition kinetics. In vivo validation via behavioral tests (e.g., Y-maze or radial arm-maze in rodent models) should follow, with rigorous controls for dose-response relationships and confounding variables .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Personal protective equipment (PPE), including nitrile gloves, non-vented goggles, and lab coats, is mandatory due to limited toxicity data. Respiratory protection (e.g., NIOSH-approved respirators) is advised if vapor exposure is possible. Storage conditions should avoid temperatures near the explosion point (98°C), and spills must be managed using inert absorbents .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from isomer impurities or solvent interactions. Researchers should employ chiral separation techniques (e.g., chiral GC or HPLC) to isolate this compound from its isomers (e.g., trans-Carveol) and validate purity via nuclear magnetic resonance (NMR) . Cross-referencing results with structurally analogous monoterpenes (e.g., carvone) can clarify mechanistic pathways .

Q. What are the best practices for synthesizing this compound with high enantiomeric excess?

Asymmetric synthesis routes (e.g., catalytic hydrogenation of carveol precursors) or enzymatic resolution using lipases are preferred for high enantiomeric purity. Researchers must monitor reaction progress using polarimetry or chiral stationary-phase chromatography and optimize conditions (e.g., solvent polarity, catalyst loading) to minimize racemization .

Advanced Research Questions

Q. How can computational modeling enhance the study of this compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities of this compound with AChE or amyloid-beta fibrils. Researchers should validate computational results with mutagenesis studies (e.g., site-directed mutagenesis of AChE active sites) and correlate findings with in vitro inhibition data .

Q. What experimental strategies address the instability of this compound in aqueous environments?

Stability studies using UV-Vis spectroscopy or mass spectrometry can identify degradation products (e.g., oxidation to carvone). Formulation with cyclodextrins or lipid nanoparticles may improve solubility and stability. Accelerated stability testing under varying pH and temperature conditions is critical for applications in drug delivery .

Q. How do stereochemical variations in Carveol isomers impact their pharmacological profiles?

Comparative studies using cis/trans and enantiomeric pairs (e.g., (-)-cis vs. (+)-cis-Carveol) should assess receptor binding (e.g., via surface plasmon resonance) and cellular uptake. Researchers must standardize assay conditions (e.g., cell lines, incubation times) to isolate stereochemical effects from experimental variability .

Q. What methodologies validate this compound’s role in mitigating neurodegenerative pathways beyond AChE inhibition?

Transcriptomic (RNA-seq) and proteomic (LC-MS/MS) analyses of neuronal cells treated with this compound can identify downstream targets (e.g., tau phosphorylation or neurotrophic factors). Knockout models (e.g., AChE-deficient mice) may clarify alternative mechanisms, while confocal microscopy can visualize Aβ plaque reduction .

Q. How can researchers reconcile conflicting data on this compound’s bioavailability in preclinical models?

Pharmacokinetic studies using radiolabeled this compound (e.g., ¹⁴C tracing) in rodent models can quantify absorption, distribution, and metabolism. Comparative analysis of administration routes (oral vs. intraperitoneal) and formulation adjuvants (e.g., PEGylation) should be conducted, with data normalized to plasma protein binding assays .

Methodological Recommendations

- Data Validation : Cross-validate findings using orthogonal techniques (e.g., GC-MS for purity, LC-MS for metabolite identification) .

- Experimental Design : Incorporate blinding and randomization in behavioral studies to reduce bias .

- Literature Review : Prioritize peer-reviewed studies over vendor data sheets to address gaps in physicochemical or toxicity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.